![molecular formula C9H11N3S B1453736 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1250756-67-2](/img/structure/B1453736.png)
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of pyrazoles has been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .Molecular Structure Analysis
The molecular structure of “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” can be analyzed using techniques like ¹H NMR Spectra . The molecule of thiophene, a component of the compound, consists of a planar five-membered ring, and it is aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis
The chemical reactions of “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” can be analyzed using ¹H NMR Spectra . The area under a signal in a 1H NMR spectrum is proportional to the number of protons to which the signal corresponds .Scientific Research Applications
Medicinal Chemistry
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine: and its derivatives are being explored for their potential as biologically active compounds. They are particularly interesting in the development of new drugs due to their structural similarity to both pyrazole and thiophene moieties, which are found in various pharmacologically active compounds .
Agriculture
In the agricultural sector, compounds like 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine are studied for their antifungal and antibacterial properties. These properties are crucial for developing new pesticides and fungicides that can protect crops from diseases and increase yield .
Material Science
The compound’s derivatives are being researched for their applications in material science, particularly in the creation of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene ring, a part of the compound’s structure, is known to play a significant role in these technologies .
Biochemistry
In biochemistry, the compound is of interest due to its potential role in enzyme inhibition, which is crucial for understanding disease mechanisms and developing treatments. It can also be used to study protein interactions and signaling pathways within cells .
Pharmacology
Pharmacological studies involve examining the therapeutic effects of 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine derivatives. They are being evaluated for a wide range of activities, including antihypertensive, anti-inflammatory, and neuroprotective effects, which could lead to the development of new medications with lesser side effects .
Chemical Engineering
In chemical engineering, this compound’s derivatives are being synthesized and evaluated for their efficiency and stability, which is essential for large-scale production and industrial applications. This includes optimizing reactions and developing cost-effective and environmentally friendly processes .
Analytical Chemistry
Finally, in analytical chemistry, 1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is used as a reagent or a building block for synthesizing more complex molecules. It can also be used in the development of new analytical methods for detecting various substances .
Safety and Hazards
Future Directions
The future directions for “1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” could involve further exploration of its diverse applications in drug discovery, organic synthesis, and material science. Additionally, the synthesis of new pyrazole derivatives and the study of their structure-activity relationships could be a promising area of research .
properties
IUPAC Name |
2-(1-thiophen-3-ylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7(8-3-5-13-6-8)12-9(10)2-4-11-12/h2-7H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVBXBVIVHNMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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